2-Fluorophenyl isocyanate can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science applications. Its reactive isocyanate group allows it to readily react with a variety of nucleophiles, enabling the formation of new carbon-nitrogen bonds. Source: Sigma-Aldrich product page:
2-Fluorophenyl isocyanate can be used to modify biomolecules, such as proteins and antibodies, to introduce new functional groups or to improve their properties. This can be useful for studying protein function, developing new diagnostic tools, and creating novel therapeutic agents. Source: Scientific article on protein modification using isocyanates:
-Fluorophenyl isocyanate can be used as a monomer in the synthesis of polymers. The incorporation of the fluorophenyl group can introduce unique properties to the polymer, such as improved thermal stability, chemical resistance, and electrical conductivity. Source: Research paper on fluorinated polyisocyanates
2-Fluorophenyl isocyanate is an organic compound with the molecular formula and a molecular weight of 137.11 g/mol. It is characterized by a pungent odor and is typically encountered as a colorless to light yellow liquid. This compound is known for its reactivity, particularly due to the presence of the isocyanate functional group, which makes it a valuable intermediate in various chemical syntheses. Its flash point is approximately 50 °C, and it is sensitive to moisture, requiring careful handling and storage under inert conditions at low temperatures (2°C to 8°C) .
The biological activity of 2-fluorophenyl isocyanate has been studied in various contexts. It exhibits antifungal properties and has been used in research to evaluate its effectiveness against fungal decay in treated wood. Its mechanism involves substrate blocking rather than retained toxicity, indicating that it may alter the wood's susceptibility to fungal attack . Additionally, due to its reactive nature, it poses potential health risks, including respiratory irritation and skin sensitization upon exposure .
Several methods exist for synthesizing 2-fluorophenyl isocyanate:
2-Fluorophenyl isocyanate finds applications in several fields:
Studies on the interactions of 2-fluorophenyl isocyanate primarily focus on its reactivity with biological systems and materials. Its interaction with wood has been investigated to understand its effectiveness as a preservative agent. Research indicates that compounds formed from its reaction with wood substrates exhibit varying degrees of stability and resistance to fungal attack . Additionally, safety data highlight its potential hazards when inhaled or upon skin contact, necessitating careful handling protocols .
Several compounds are structurally similar to 2-fluorophenyl isocyanate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Phenyl isocyanate | Lacks fluorine; used widely in organic synthesis. | |
4-Fluorophenyl isocyanate | Similar structure but with fluorine at the para position; exhibits different reactivity patterns. | |
3-Fluorophenyl isocyanate | Fluorine at the meta position; different steric effects compared to 2-fluorophenyl isocyanate. | |
Pentafluorophenyl isocyanate | Highly reactive due to multiple fluorine substituents; used in specialized applications. |
The uniqueness of 2-fluorophenyl isocyanate lies in its specific positioning of the fluorine atom, which influences its chemical reactivity and biological interactions compared to other fluorinated or non-fluorinated analogs .
Flammable;Acute Toxic;Irritant